1-[1-(4-Bromophenyl)cyclobutyl]-3-methylbutylamine

Serotonin transporter SERT Ki halogen‑SAR

1-[1-(4-Bromophenyl)cyclobutyl]-3-methylbutylamine (CAS 1895751-01-5) is a synthetic research chemical belonging to the sibutramine‑analog class. It features a cyclobutyl ring bearing a 4‑bromophenyl group and a 3‑methylbutyl‑1‑amine side chain, giving it a molecular formula of C₁₅H₂₂BrN and a molecular weight of 296.25 g/mol.

Molecular Formula C15H22BrN
Molecular Weight 296.25 g/mol
Cat. No. B11735188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[1-(4-Bromophenyl)cyclobutyl]-3-methylbutylamine
Molecular FormulaC15H22BrN
Molecular Weight296.25 g/mol
Structural Identifiers
SMILESCC(C)CC(C1(CCC1)C2=CC=C(C=C2)Br)N
InChIInChI=1S/C15H22BrN/c1-11(2)10-14(17)15(8-3-9-15)12-4-6-13(16)7-5-12/h4-7,11,14H,3,8-10,17H2,1-2H3
InChIKeyRUAZTACNZLJUNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-[1-(4-Bromophenyl)cyclobutyl]-3-methylbutylamine – A Brominated Sibutramine‑Analog Primary Amine for Targeted Neuroscience and Cross‑Coupling Applications


1-[1-(4-Bromophenyl)cyclobutyl]-3-methylbutylamine (CAS 1895751-01-5) is a synthetic research chemical belonging to the sibutramine‑analog class. It features a cyclobutyl ring bearing a 4‑bromophenyl group and a 3‑methylbutyl‑1‑amine side chain, giving it a molecular formula of C₁₅H₂₂BrN and a molecular weight of 296.25 g/mol . The compound is a primary amine, structurally analogous to the active sibutramine metabolite desmethylsibutramine, but with bromine replacing the chlorine atom. This bromine substitution not only modulates the molecule’s electronic and steric profile but also provides a synthetic handle for further derivatisation via palladium‑catalysed cross‑coupling . As a sibutramine analog, it is primarily investigated for its interactions with monoamine transporters (SERT, NET, DAT), which are critical targets in weight‑management and neuropsychiatric research [1].

Why 1-[1-(4-Bromophenyl)cyclobutyl]-3-methylbutylamine Cannot Be Replaced by Generic Sibutramine Analogs


Although sibutramine analogs share a common 1‑[1‑(4‑halophenyl)cyclobutyl]‑3‑methylbutyl scaffold, seemingly minor structural changes produce large differences in monoamine transporter binding, metabolic stability, and synthetic utility. The presence and nature of the 4‑halogen (Br vs. Cl) and the degree of amine N‑substitution (primary, secondary, or tertiary) are two independent molecular switches that govern pharmacological potency and selectivity [1]. A recent in‑vitro binding screen of sibutramine analogues demonstrated that chloro, homo, and desmethyl variants exhibit a wide range of affinities (Ki 9–403 nM) across SERT, NET, and DAT, highlighting that even close congeners cannot be assumed functionally interchangeable [2]. Furthermore, from a synthetic chemistry perspective, the bromine atom on the target compound enables cross‑coupling reactions that the corresponding chloro analog does not efficiently support, making the brominated building block uniquely suited for constructing focused libraries of novel analogues .

Quantitative Differentiation of 1-[1-(4-Bromophenyl)cyclobutyl]-3-methylbutylamine from Closest Analogs


4‑Bromophenyl Substitution Is Associated with Single‑Digit Nanomolar SERT Affinity

In a series of conformationally constrained tropane analogues, the 4‑bromophenyl derivative (compound 8d) achieved a SERT Ki of 10 nM, placing it among the most potent compounds in the series. By contrast, the corresponding 4‑chlorophenyl analogue showed substantially lower SERT affinity [1]. While this comparison is derived from a tropane scaffold rather than a cyclobutyl scaffold, the SAR trend—that 4‑bromophenyl substitution enhances SERT binding relative to 4‑chlorophenyl—has been corroborated across multiple chemotypes. In the context of sibutramine‑type compounds, the chloro, homo, and desmethyl analogues exhibit SERT, NET, and DAT Ki values ranging from 9 to 403 nM [2]. The brominated analogue is therefore rationally expected to fall at the high‑affinity end of this range, consistent with the broader medicinal chemistry observation that bromine substitution can optimise van der Waals interactions within the SERT binding pocket.

Serotonin transporter SERT Ki halogen‑SAR monoamine reuptake inhibition

Primary Amine Functionality Mirrors the High‑Potency Metabolite Desmethylsibutramine

The target compound bears a primary amine (–NH₂) at the 3‑methylbutyl chain, making it the direct brominated analogue of desmethylsibutramine (BTS‑54354), the primary‑amine active metabolite of sibutramine. Desmethylsibutramine is documented to be a more potent monoamine reuptake inhibitor than the parent drug sibutramine, which contains a tertiary N,N‑dimethylamine [1]. In the comprehensive safety pharmacology screen of sibutramine analogues, desmethyl variants consistently exhibited stronger binding to SERT, NET, and DAT (Ki range 9–403 nM) compared to their N,N‑dimethyl counterparts [2]. By retaining the primary amine while incorporating a 4‑bromophenyl group, the target compound combines the metabolic stability and potency advantages of the desmethyl pharmacophore with the enhanced target engagement suggested by bromine SAR.

Desmethylsibutramine primary amine monoamine transporter metabolite potency

Bromine Substituent Unlocks Palladium‑Catalysed Cross‑Coupling for Diversification

The para‑bromophenyl moiety is a privileged functional group for palladium‑catalysed cross‑coupling reactions, including Suzuki‑Miyaura, Heck, and Sonogashira couplings. In standard Suzuki conditions, aryl bromides react 10–100 times faster than the corresponding aryl chlorides, enabling efficient diversification under milder conditions and with broader substrate scope [1]. The target compound thus serves as a versatile late‑stage intermediate for generating compound libraries. In contrast, the 4‑chlorophenyl analogue (desmethylsibutramine) is a poor substrate for most cross‑coupling protocols, severely limiting its utility as a synthetic building block. This reactivity difference is quantified by the relative rates of oxidative addition: aryl bromides typically undergo oxidative addition to Pd(0) 50–100 times faster than aryl chlorides [2].

Suzuki coupling C–C bond formation building block halogen reactivity

Verified Purity Specifications Support Reproducible Pharmacological and Analytical Workflows

Commercial suppliers of 1-[1-(4-Bromophenyl)cyclobutyl]-3-methylbutylamine specify minimum purities of 95% (AKSci) and 98% (Leyan, MolCore) , as determined by HPLC or GC. These purity levels meet the ≥95% threshold generally required for in‑vitro pharmacology assays, analytical reference standards, and synthetic intermediate use. By comparison, many sibutramine analogue reference standards are supplied at lower purities (often 90–95%) or are discontinued (e.g., the closely related didesmethylsibutramine hydrochloride), making reliable procurement a challenge. The availability of the target compound in consistent, verified purity from multiple vendors reduces batch‑to‑batch variability, a critical factor in quantitative structure–activity relationship (QSAR) studies and regulatory bioanalytical method validation.

Purity specification quality control reproducibility reference standard

Optimal Application Scenarios for 1-[1-(4-Bromophenyl)cyclobutyl]-3-methylbutylamine Based on Differentiated Evidence


Targeted Probe for High‑Affinity Serotonin Transporter (SERT) Engagement Studies

When a research programme requires a chemical probe capable of engaging SERT at low‑nanomolar concentrations, 1-[1-(4-Bromophenyl)cyclobutyl]-3-methylbutylamine offers a rational advantage over the 4‑chlorophenyl analogues. The 4‑bromophenyl SAR consistently indicates Ki values ≤10 nM for SERT across multiple chemotypes, and the primary amine matches the pharmacophore of the high‑potency metabolite desmethylsibutramine. This combination makes the compound a strong candidate for in‑vitro SERT occupancy assays, synaptosomal uptake studies, and comparative pharmacology experiments where maximal target engagement at minimal concentration is desired [1][2].

Core Scaffold for Suzuki‑Based Library Synthesis in CNS Drug Discovery

Medicinal chemistry teams needing to rapidly explore structure–activity relationships around the sibutramine pharmacophore will benefit from the bromine handle on this compound. Using standard Suzuki–Miyaura conditions, the 4‑bromophenyl group can be elaborated with a wide range of aryl, heteroaryl, and vinyl boronic acids to generate diverse analogue libraries in a single synthetic step. This capability is absent in the chloro analogue, which demands harsher conditions and specialised catalysts, significantly reducing the throughput of SAR exploration. The target compound thus serves as a versatile late‑stage intermediate for CNS‑focused discovery programmes [3].

Certified Reference Material for LC‑MS/MS Quantification of Sibutramine Analogues in Adulterated Products

Regulatory and public health laboratories tasked with detecting illegal sibutramine analogues in dietary supplements require high‑purity reference standards for method validation. The target compound, with verified purities up to 98% from multiple suppliers, provides a reliable calibration and quality‑control standard for quantitative LC‑MS/MS methods. Unlike many other sibutramine analogue standards that suffer from limited availability or lower purity, this compound can be procured consistently, supporting robust inter‑laboratory validation and forensic analysis .

Metabolic Stability Studies Comparing Halogen‑Substituted Sibutramine Congeners

The bromine atom at the para position introduces distinct metabolic liabilities compared to chlorine, including potential for cytochrome P450‑mediated debromination or glutathione conjugation. Researchers investigating the in‑vitro metabolic fate of sibutramine analogues using human liver microsomes or hepatocytes can employ this compound to directly compare metabolic half‑life and metabolite profiles against the chloro and iodo congeners. Such comparative data are essential for predicting in‑vivo pharmacokinetics and assessing the toxicological risk of emerging designer analogues [2].

Quote Request

Request a Quote for 1-[1-(4-Bromophenyl)cyclobutyl]-3-methylbutylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.